molecular formula C12H11ClF2O2S B3002474 [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287299-22-1

[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No.: B3002474
CAS No.: 2287299-22-1
M. Wt: 292.72
InChI Key: UWEIUFYYCASNEY-UHFFFAOYSA-N
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Description

[3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride: is a chemical compound characterized by its unique bicyclo[1.1.1]pentane structure, which is often utilized in medicinal chemistry for its stability and rigidity. The presence of the difluorophenyl group enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride typically involves multiple steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction, often starting with a suitable precursor like a bicyclo[1.1.1]pentane derivative.

    Introduction of the Difluorophenyl Group: This step involves the substitution of hydrogen atoms on the bicyclo[1.1.1]pentane core with a difluorophenyl group, typically using a halogenation reaction followed by a nucleophilic aromatic substitution.

    Attachment of the Methanesulfonyl Chloride Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under suitable conditions, such as the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The difluorophenyl group can participate in oxidation-reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of sulfonamides or sulfonate esters.

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols.

    Hydrolysis: Formation of the corresponding sulfonic acid.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex molecules due to its stable bicyclo[1.1.1]pentane core.

    Reactivity Studies: Employed in studies to understand the reactivity of difluorophenyl groups and sulfonyl chlorides.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor due to its ability to form stable complexes with biological molecules.

    Protein Labeling: Utilized in protein labeling studies due to its reactive sulfonyl chloride group.

Medicine

    Drug Development: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents.

Industry

    Material Science: Used in the synthesis of polymers and materials with unique properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride involves its ability to interact with biological molecules through its reactive sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their function. The difluorophenyl group can also influence the electronic properties of the compound, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

    [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonate esters: Similar structure but with sulfonate ester groups.

Uniqueness

The uniqueness of [3-(3,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride lies in its combination of a rigid bicyclo[1.1.1]pentane core with a highly reactive sulfonyl chloride group and the electron-withdrawing difluorophenyl group. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2O2S/c13-18(16,17)7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEIUFYYCASNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC(=C(C=C3)F)F)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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